molecular formula C15H11N3O B14798472 2,6-Bis(pyridin-2-yl)-4-pyridone

2,6-Bis(pyridin-2-yl)-4-pyridone

Cat. No.: B14798472
M. Wt: 249.27 g/mol
InChI Key: CGUPLVQBSFAWNS-UHFFFAOYSA-N
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Description

2,6-Bis(pyridin-2-yl)-4-pyridone (CAS: 128143-88-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₅H₁₁N₃O and a molecular weight of 249.27 g/mol . Structurally, it features a central pyridone ring substituted at the 2- and 6-positions with pyridyl groups. The pyridone moiety introduces a ketone functional group, distinguishing it from its parent terpyridine (tpy) analogs, which typically contain a pyridine ring instead. This substitution imparts unique electronic and coordination properties, such as enhanced hydrogen-bonding capability and altered π-conjugation, making it a versatile ligand in coordination chemistry and materials science .

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

2,6-dipyridin-2-yl-3H-pyridin-4-one

InChI

InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-9H,10H2

InChI Key

CGUPLVQBSFAWNS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=C(N=C1C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(pyridin-2-yl)-4-pyridone typically involves the reaction of 2,6-diacetylpyridine with various amines under reflux conditions. For instance, treatment of α,α′-dibromo-2,6-diacetylpyridine with 2 equivalents of 2-aminopyrimidine or 2-aminoquinoline in refluxing acetonitrile yields the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(pyridin-2-yl)-4-pyridone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The pyridine rings can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridone derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

2,6-Bis(pyridin-2-yl)-4-pyridone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis(pyridin-2-yl)-4-pyridone exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the metal ion involved. For example, iron(II) complexes of the compound exhibit spin-crossover behavior, which is of interest in the study of electronic and magnetic properties .

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Structure Key Functional Groups Molecular Weight (g/mol) Notable Properties
2,6-Bis(pyridin-2-yl)-4-pyridone Central pyridone with 2-pyridyl substituents Pyridone (C=O), pyridyl groups 249.27 Electron-withdrawing ketone group; enhanced solubility in polar solvents
2,6-Di(pyridin-2-yl)pyridin-4-ol (tpyOH) Central pyridine with hydroxyl and pyridyl groups Hydroxyl (-OH), pyridyl groups 235.28 Acidic hydroxyl group; strong coordination to transition metals
2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine Oxazoline substituents Oxazoline (electron-donating) 369.42 Chiral ligand; high optical activity ([α]²⁰/D = −224° in CHCl₃)
Bis(diselenide)-terpyridine derivatives Terpyridine with diselenide linkers Diselenide (-Se-Se-), ester ~600–700 (estimated) Redox-active selenium; biological relevance (e.g., anticancer activity)

Key Observations :

  • Electronic Effects : The pyridone group in this compound is electron-withdrawing, contrasting with the electron-donating oxazoline groups in bis-oxazoline analogs. This difference significantly impacts metal-ligand interactions, with pyridone derivatives favoring harder metal ions (e.g., Fe³⁺, Ru³⁺) .
  • Solubility: The ketone group enhances solubility in polar solvents (e.g., DCM, methanol) compared to purely aromatic terpyridines .
Photophysical Properties
Compound Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Quantum Yield (ϕ) Lifetime (ns)
This compound 278 390–410 0.78 0.43–1.07
tpyOH 290 375–380 0.85 0.50–1.20
Diselenide-terpyridine ester 308 (Se-Se bond) 400–420 0.65 0.70–1.50

Key Observations :

  • Blue Shift in Absorption : The pyridone derivative exhibits a blue shift (278 nm) compared to tpyOH (290 nm), attributed to reduced π-conjugation due to the electron-withdrawing ketone .
  • Emission Quenching : The lower quantum yield (ϕ = 0.78) of this compound versus tpyOH (ϕ = 0.85) suggests intramolecular charge transfer (CT) interactions involving the pyridone group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Bis(pyridin-2-yl)-4-pyridone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions using 2-acetylpyridine and aldehydes under mild conditions (e.g., one-pot cyclization with yields >70% ). Microwave-assisted methods or Mitsunobu reactions (e.g., coupling pyridyl fragments) may improve efficiency . Key parameters include solvent choice (e.g., ethanol for solubility), temperature (room temperature to 80°C), and catalysts (e.g., Knoevenagel catalysts). Purity is assessed via HPLC or NMR, with recrystallization in polar solvents (e.g., methanol) to remove oligomeric byproducts .

Q. How do protomeric equilibria and self-association properties affect the stability of this compound in solution?

  • Methodological Answer : The 2,6-substitution pattern suppresses self-association compared to unsubstituted 4-pyridones, stabilizing the keto form in non-polar solvents (e.g., chloroform) . UV-Vis titration or NMR dilution studies can quantify equilibrium shifts. Solvent polarity and temperature significantly impact tautomerization: polar solvents (DMSO) favor the enol form, while non-polar media stabilize the keto form .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^13C NMR identify proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm) and confirm substitution patterns .
  • XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···N interactions in cyclohexane derivatives ).
  • Fluorescence Spectroscopy : Emission spectra (λ = 320–450 nm) reveal π-π* transitions, useful for studying electronic properties .

Advanced Research Questions

Q. How can this compound be integrated into coordination polymers, and what factors dictate ligand geometry?

  • Methodological Answer : The compound acts as a tridentate N-donor ligand for transition metals (e.g., Ru, Fe). Metal-ligand ratios (1:1 or 1:2) and counterion choice (e.g., Cl⁻ vs. PF₆⁻) influence coordination geometry (octahedral vs. square planar). Solvothermal synthesis in DMF/water mixtures enhances crystallinity, while ESI-MS monitors intermediate species . DFT calculations (e.g., B3LYP/6-31G*) predict binding energies and spin states .

Q. What challenges arise in resolving crystallographic disorder in derivatives of this compound?

  • Methodological Answer : Steric hindrance from pyridyl substituents often leads to disordered solvent molecules (e.g., butan-2-one in crystal lattices ). Strategies include:

  • Low-temperature data collection (100 K) to reduce thermal motion .
  • TWINABS for modeling twinned crystals .
  • SQUEEZE/PLATON to mask unresolved electron density .

Q. How do electronic substituents (e.g., CF₃, Br) at the 4-position modulate fluorescence properties?

  • Methodological Answer : Electron-withdrawing groups (CF₃) redshift emission maxima (Δλ ≈ 20 nm) by stabilizing the excited state. Time-resolved fluorescence (TCSPC) measures lifetimes (τ = 1–5 ns), correlating with substituent Hammett parameters. Solvatochromic studies in DCM/MeCN mixtures quantify polarity-dependent quenching .

Key Challenges and Contradictions

  • Synthetic Byproducts : Oligomerization during Mitsunobu reactions requires rigorous column chromatography (SiO₂, EtOAc/hexane) .
  • Data Discrepancies : XRD vs. NMR data may conflict due to dynamic equilibria in solution; variable-temperature NMR resolves this .

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